CB1/2 agonist 2

Description

Overview of the Endocannabinoid System (ECS)

The endocannabinoid system is a crucial biological system involved in regulating a multitude of physiological and cognitive processes. wikipedia.orgmdpi.com These include, but are not limited to, pain sensation, mood, memory, appetite, immune function, and maintaining energy balance. wikipedia.orgmdpi.comfrontiersin.org The ECS is comprised of three core components:

Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.orgmdpi.comnih.gov

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) located on cell membranes throughout the body. wikipedia.orgnih.gov The two primary cannabinoid receptors are CB1 and CB2. wikipedia.org

Enzymes: These are responsible for the synthesis and degradation of endocannabinoids, ensuring their transient signaling. wikipedia.orgnih.gov

The ECS plays a vital role in maintaining homeostasis, the body's natural state of balance. frontiersin.org

Classification and Nomenclature of Cannabinoid Receptors (CB1 and CB2)

CB1 and CB2 receptors are the principal targets of cannabinoids, though other receptors are also implicated in cannabinoid signaling. mdpi.com Both are members of the Class A (rhodopsin-type) family of GPCRs. nih.gov

CB1 Receptors: First cloned in 1990, CB1 receptors are one of the most abundant GPCRs in the brain and central nervous system (CNS). wikipedia.orgwikipedia.org They are also found in peripheral organs and tissues, including the lungs, liver, and kidneys. wikipedia.org The activation of CB1 receptors is largely responsible for the psychotropic effects associated with cannabinoids like Δ⁹-tetrahydrocannabinol (THC). nih.gov

CB2 Receptors: Cloned in 1993, CB2 receptors are primarily expressed in the immune system, including on hematopoietic cells, and in various peripheral tissues. wikipedia.orgwikipedia.org Their expression has also been noted in some brain cells, particularly microglia. wikipedia.orgfrontiersin.org Activation of CB2 receptors is predominantly associated with immunomodulatory and anti-inflammatory effects. mdpi.com

Rationale for Investigating Dual CB1/CB2 Agonists in Research

The distinct yet sometimes overlapping physiological roles of CB1 and CB2 receptors have led researchers to explore the therapeutic potential of dual agonists. The rationale for this approach is multifaceted:

Synergistic Effects: Activating both receptors simultaneously may produce a more potent or broader therapeutic effect than targeting a single receptor. For instance, in the context of pain management, both CB1 and CB2 receptor activation have been shown to contribute to analgesia. nih.gov

Modulation of Psychoactivity: While CB1 agonism is linked to psychoactive effects, co-activation of CB2 receptors might modulate or even mitigate some of these unwanted central effects, although this is an area of ongoing investigation.

Broad Therapeutic Applications: Given the widespread distribution and diverse functions of CB1 and CB2 receptors, dual agonists hold promise for a wide range of conditions, including neurodegenerative diseases, inflammatory disorders, pain, and metabolic syndromes. nih.govunipi.it Preclinical studies suggest that dual agonists could be beneficial in conditions like multiple sclerosis and neuropathic pain. mdpi.com

Historical Context of Synthetic Cannabinoid Agonists, with Emphasis on Dual CB1/CB2 Activity (e.g., WIN 55,212-2)

The development of synthetic cannabinoid agonists has been instrumental in elucidating the structure and function of the ECS. These lab-created compounds often possess higher potency and/or efficacy compared to phytocannabinoids. nih.gov

Synthetic cannabinoids can be categorized into several chemical classes, including classical cannabinoids (dibenzopyran derivatives), non-classical cannabinoids (lacking a pyran ring), aminoalkylindoles, and eicosanoids. guidetopharmacology.orgwindows.net

A pivotal compound in the history of dual CB1/CB2 agonists is WIN 55,212-2 . mdpi.com This aminoalkylindole derivative was developed by Sterling Winthrop in the late 1980s and has become a widely used tool in cannabinoid research. mdpi.com Unlike classical cannabinoids, WIN 55,212-2 has a distinct chemical structure. wikipedia.org It exhibits high affinity for both CB1 and CB2 receptors, acting as a potent agonist at both. nih.govwikipedia.org Its (R)-enantiomer is the pharmacologically active form.

The development of WIN 55,212-2 and other synthetic cannabinoids like it paved the way for a deeper understanding of the structure-activity relationships of cannabinoid receptors and spurred the synthesis of numerous other non-selective and selective cannabinoid ligands. mdpi.comeuropa.eu These compounds have been crucial in preclinical models to explore the therapeutic potential of activating cannabinoid receptors in various disease states, including pain and inflammation. physiology.org

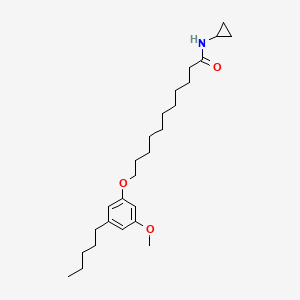

Structure

2D Structure

Properties

IUPAC Name |

N-cyclopropyl-11-(3-methoxy-5-pentylphenoxy)undecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-3-4-11-14-22-19-24(29-2)21-25(20-22)30-18-13-10-8-6-5-7-9-12-15-26(28)27-23-16-17-23/h19-21,23H,3-18H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGCLPHXCBCRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cannabinoid Receptor Pharmacology of Cb1/2 Agonist 2

Receptor Binding and Ligand Affinity for CB1 and CB2 Receptors

The initial characterization of a novel cannabinoid ligand involves determining its binding affinity for the CB1 and CB2 receptors. This is a fundamental measure of the ligand's ability to physically associate with its molecular targets.

The binding affinity of CB1/2 agonist 2 for human cannabinoid receptors is determined through competitive radioligand binding assays. nih.govacs.org In these experiments, membranes prepared from cells engineered to express high levels of either the human CB1 receptor (hCB1R) or the human CB2 receptor (hCB2R) are utilized. nih.govacs.orgru.nl A standard method involves using a high-affinity, non-selective cannabinoid receptor agonist, such as [³H]CP55,940, as the radioligand.

The assay measures the ability of this compound to displace the bound [³H]CP55,940 from the receptors. The concentration of this compound required to inhibit 50% of the specific binding of the radioligand is determined, and from this, the equilibrium dissociation constant (Ki) is calculated. Research findings indicate that this compound is a potent ligand, with a reported Ki value of 3.5 nM for the hCB1 receptor and 1.2 nM for the hCB2 receptor. nih.govresearchgate.netresearchgate.netnih.gov

The binding selectivity of a ligand refers to its preference for one receptor subtype over another. This is typically expressed as a ratio of the Ki values. For this compound, the selectivity can be quantified by comparing its affinity for CB1 and CB2 receptors.

Based on its Ki values of 3.5 nM for CB1 and 1.2 nM for CB2, the compound shows a slight preference for the CB2 receptor. nih.govresearchgate.netresearchgate.net The selectivity ratio (Ki CB1 / Ki CB2) is approximately 2.9, indicating a nearly 3-fold higher binding affinity for the CB2 receptor over the CB1 receptor. nih.gov Despite this slight preference, it is considered a potent non-selective cannabinoid ligand due to its nanomolar affinity for both receptor subtypes. nih.govacs.orgresearchgate.netresearchgate.net Its potency is further defined by its functional activity; it acts as a full agonist at CB1 receptors while behaving as a competitive inverse agonist at CB2 receptors. nih.govacs.orgresearchgate.net

Interactive Table 1: Receptor Binding Profile of this compound

| Parameter | Receptor Target | Value | Source(s) |

| Binding Affinity (Ki) | Human CB1 Receptor | 3.5 nM | nih.govresearchgate.netresearchgate.netnih.gov |

| Human CB2 Receptor | 1.2 nM | nih.govresearchgate.netresearchgate.netnih.gov | |

| Selectivity Ratio | CB2 vs. CB1 | ~2.9-fold | nih.gov |

| Functional Activity | CB1 Receptor | Full Agonist | nih.govacs.orgresearchgate.net |

| CB2 Receptor | Competitive Inverse Agonist | nih.govacs.orgresearchgate.net |

Kinetic Binding Parameters

Receptor-Effector Coupling and G-Protein Signaling Activation

This compound is a non-selective cannabinoid ligand that exhibits high affinity for both CB1 and CB2 receptors. acs.orgmedchemexpress.eu As a G-protein coupled receptor (GPCR) agonist, its primary mechanism of action involves the activation of intracellular signaling cascades through the coupling to heterotrimeric G-proteins.

Gαi/o Protein Coupling and Inhibition of Adenylyl Cyclase

Upon binding of This compound to CB1 and CB2 receptors, it induces a conformational change in the receptor that facilitates the activation of inhibitory G-proteins of the Gαi/o family. researchgate.netresearchgate.net This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit, in turn, inhibits the enzyme adenylyl cyclase. medchemexpress.com The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). x-mol.net This reduction in cAMP levels subsequently attenuates the activity of cAMP-dependent protein kinase A (PKA), thereby modulating the phosphorylation of various downstream protein targets and influencing numerous cellular functions. researchgate.net Functional assays have demonstrated that potent cannabinoid agonists can effectively inhibit forskolin-stimulated cAMP production in cells expressing cannabinoid receptors. nih.govacs.org

Activation of G-protein Coupled Inwardly Rectifying Potassium Channels (GIRK)

The activation of CB1 receptors by agonists such as This compound also leads to the modulation of ion channel activity, a key mechanism in neuronal signaling. Specifically, the Gβγ subunits, liberated upon G-protein activation, can directly interact with and activate G-protein coupled inwardly rectifying potassium (GIRK) channels. This activation of GIRK channels results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus contributing to the inhibitory effects of CB1 receptor activation on neurotransmission. The measurement of GIRK channel activation through techniques like fluorescent membrane-potential sensitive dyes is a common method to assess the functional activity of CB1 receptor agonists.

Modulation of Voltage-Dependent Calcium Channels

In addition to activating potassium channels, the signaling cascade initiated by This compound through CB1 receptor activation also involves the modulation of voltage-dependent calcium channels (VDCCs). The Gβγ subunits released from the activated G-protein can directly bind to and inhibit certain types of VDCCs, particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. researchgate.net This inhibition of VDCCs reduces the influx of calcium into the presynaptic terminal upon depolarization. Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this modulation leads to a decrease in the release of neurotransmitters into the synaptic cleft. This presynaptic inhibition is a hallmark of CB1 receptor signaling in the central nervous system. Some studies have also indicated that certain cannabinoid compounds may interact with L-type calcium channels.

Role of Gβγ Subunits in Signaling

As highlighted in the preceding sections, the Gβγ subunit dimer plays a crucial and multifaceted role in the signaling pathways activated by This compound . Following its dissociation from the Gαi/o subunit upon receptor activation, the Gβγ dimer acts as a signaling molecule in its own right. Its direct interactions with effector proteins are responsible for key physiological effects of cannabinoid receptor activation. The Gβγ-mediated activation of GIRK channels and inhibition of voltage-dependent calcium channels are primary examples of its function in modulating neuronal excitability and neurotransmitter release. researchgate.net The diversity of Gβ and Gγ subunits can contribute to the complexity and specificity of GPCR signaling.

Biased Agonism and Functional Selectivity

This compound is described as a full agonist at the CB1 receptor and a competitive inverse agonist at the CB2 receptor. acs.orgmedchemexpress.eu This dual functionality is an example of the broader concept of biased agonism, or functional selectivity. Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others when binding to the same receptor. This can result in a unique pharmacological profile that differs from that of other agonists at the same receptor.

The functional selectivity of a cannabinoid ligand can be influenced by its chemical structure. google.com Different ligands can stabilize distinct conformational states of the receptor, leading to preferential coupling to specific G-proteins or the recruitment of other signaling partners like β-arrestins. nih.gov For instance, some cannabinoid agonists may be biased towards the G-protein-mediated inhibition of adenylyl cyclase, while others may more strongly promote β-arrestin recruitment, which can lead to receptor desensitization and internalization. The distinct signaling profile of This compound , acting as a full agonist at CB1 and an inverse agonist at CB2, underscores the principle of functional selectivity and highlights the potential for developing ligands with tailored therapeutic effects. x-mol.net

Data Tables

Table 1: Pharmacological Profile of this compound (Compound 23)

| Parameter | Value | Reference |

| Receptor Target | CB1 and CB2 Cannabinoid Receptors | acs.orgmedchemexpress.eu |

| Binding Affinity (Ki) | 3.5 nM (hCB1-R), 1.2 nM (hCB2-R) | acs.orgmedchemexpress.eu |

| Functional Activity | Full CB1 agonist, CB2 competitive inverse agonist | acs.orgmedchemexpress.eu |

Table 2: G-Protein Mediate Signaling of this compound

| Signaling Pathway | Effect | Mediating Subunit | Reference |

| Adenylyl Cyclase | Inhibition | Gαi/o | researchgate.netmedchemexpress.com |

| GIRK Channels | Activation | Gβγ | |

| Voltage-Dependent Calcium Channels | Inhibition | Gβγ | researchgate.net |

Ligand-Induced Receptor Conformations and Signaling Pathway Preference

Receptor Regulation and Internalization Mechanisms

The cellular response to cannabinoid receptor activation is tightly regulated to prevent overstimulation and maintain homeostasis. Key mechanisms in this regulation include agonist-induced receptor desensitization and internalization, which modulate the number and signaling capacity of receptors at the cell surface.

Prolonged or repeated exposure to an agonist leads to a reduction in the receptor's responsiveness, a process known as desensitization. pnas.orgoup.com For cannabinoid receptors, this is a critical mechanism that underlies the development of tolerance to the effects of cannabinoids. oup.com Desensitization can occur through several mechanisms, including the uncoupling of the receptor from its G protein and a decrease in the number of receptors at the cell surface. researchgate.net

A primary step in desensitization is the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation increases the receptor's affinity for β-arrestins. mdpi.com The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby quenching the G protein-dependent signal. mdpi.com Studies have implicated GRK2/3 and β-arrestin-2 in the desensitization of the CB1 receptor. mdpi.comjneurosci.org

Interestingly, the degree of desensitization can be agonist-dependent. For instance, studies have shown that agonists with low efficacy for inducing receptor endocytosis, such as Δ9-THC, can cause a more rapid and profound desensitization compared to agonists with high endocytotic efficacy, like WIN55,212-2. researchgate.net This suggests that receptor internalization can, in fact, counteract desensitization by facilitating receptor resensitization and recycling. researchgate.net

The table below provides a summary of findings related to agonist-induced desensitization of cannabinoid receptors.

| Agonist | Receptor | Desensitization Characteristics |

| WIN55,212-2 | CB1 | Slower desensitization, faster resensitization researchgate.net |

| Δ9-THC | CB1 | Faster desensitization, slower resensitization researchgate.net |

| CP55,940 | CB1 | Induces desensitization oup.com |

| Anandamide (B1667382) | CB1 | Greater desensitization than high endocytotic agonists in primary neurons researchgate.net |

Following agonist binding and GRK-mediated phosphorylation, cannabinoid receptors can be internalized from the cell surface into intracellular compartments. researchgate.net This process serves to remove receptors from the plasma membrane, contributing to desensitization, and can also initiate signaling from endosomal compartments. molbiolcell.orgfrontiersin.org

For both CB1 and CB2 receptors, agonist-induced internalization is a rapid, dose- and time-dependent process that is primarily mediated by a clathrin-dependent pathway. researchgate.netresearchgate.net Knockdown of clathrin heavy chain or β-arrestin-2 has been shown to significantly inhibit the internalization of the CB2 receptor. researchgate.net

Once internalized, the fate of the receptor can vary. Receptors can be sorted into recycling endosomes and returned to the cell surface, leading to resensitization of the cellular response. researchgate.net Alternatively, they can be targeted for degradation in lysosomes, resulting in a long-term down-regulation of receptor numbers. oup.com The specific agonist can influence the trafficking fate of the receptor. researchgate.net

Studies using single-quantum dot imaging have revealed that CB1 receptors are highly mobile at the neuronal surface, diffusing rapidly in and out of presynaptic terminals. pnas.org Agonist-induced desensitization is correlated with a significant reduction in the mobility of the remaining surface CB1 receptors and their exclusion from synaptic sites. pnas.org This suggests that a decrease in receptor mobility is a key mechanism underlying CB1 receptor desensitization. pnas.org

Intracellular Signaling Cascades Modulated by Cb1/2 Agonist 2

Crosstalk with Other Signaling Networks

Nuclear Factor-kappa B (NF-κB) Transactivation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The modulation of NF-κB activity by cannabinoid receptor agonists is complex and can be either inhibitory or stimulatory depending on the cell type and the specific stimulus.

Activation of CB1/CB2 receptors has been shown to influence NF-κB transactivation. For instance, in some contexts, CB1 receptor activation can lead to the inhibition of NF-κB. Studies have shown that the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) can suppress a significant increase in NF-κB transactivation, a process mediated by the CB1 receptor. researchgate.netnih.gov This suggests a neuroprotective role by inhibiting inflammatory signaling pathways. researchgate.netnih.gov Conversely, other studies indicate that activation of CB1/CB2 receptors can enhance NF-κB transactivation. nih.gov For example, UVB-induced NF-κB activation in mouse embryonic fibroblasts was found to be dependent on the presence of CB1/2 receptors. nih.gov This dual role highlights the context-dependent nature of cannabinoid signaling on the NF-κB pathway. The mechanism often involves the canonical pathway where CB receptor activation influences the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB to translocate to the nucleus and initiate gene transcription. aai.org

Table 1: Research Findings on CB1/2 Agonist 2 and NF-κB Transactivation

| Agonist/Compound | Receptor(s) Implicated | Cell/Tissue Type | Observed Effect on NF-κB | Reference |

|---|---|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | CB1 | Mouse Brain (in vivo, after head injury) | Inhibition of NF-κB transactivation | researchgate.netnih.gov |

| General CB1/2 Activation | CB1/CB2 | Mouse Embryonic Fibroblasts | Enhancement of UVB-induced NF-κB activation | nih.gov |

| delta 9-THC | CB2 | RAW 264.7 Macrophage Line | Inhibition of LPS-induced NF-κB activation | nih.gov |

Cyclic AMP Response Element-Binding Protein (CREB) Phosphorylation

Cyclic AMP Response Element-Binding Protein (CREB) is a transcription factor that plays a significant role in neuronal plasticity, learning, and memory. Its activity is regulated by phosphorylation (pCREB). The endocannabinoid system is deeply involved in modulating CREB activity.

Activation of CB1 receptors can lead to the phosphorylation of CREB. nih.gov This effect can be cumulative, as chronic administration of a sub-threshold dose of a CB1 agonist has been shown to sustain elevated levels of pCREB in hippocampal neurons. nih.gov The signaling cascade can be complex, sometimes involving β-arrestin-mediated pathways that lead to CREB activation. frontiersin.org However, in other cellular contexts, CB1 activation can have the opposite effect. For instance, the endocannabinoid 2-AG has been shown to activate CB1, which in turn inhibits CREB phosphorylation in astrocytes by restraining Protein Kinase A (PKA). researchgate.net This inhibition ultimately led to a decrease in the glutamate (B1630785) transporter GLT-1. researchgate.net The interaction with other receptor systems, such as the dopamine (B1211576) D2 receptor, can also switch CB1 signaling from a Gαi-mediated pathway (which can decrease CREB activation) to a Gαs-mediated pathway, resulting in increased CREB phosphorylation. nih.gov

Table 2: Research Findings on this compound and CREB Phosphorylation

| Agonist/Compound | Receptor(s) Implicated | Cell/Tissue Type | Observed Effect on CREB Phosphorylation | Reference |

|---|---|---|---|---|

| Anandamide (B1667382), R(+)-methanandamide | CB1 | Cultured Hippocampal Slices | Increased pCREB expression | nih.gov |

| 2-Arachidonoylglycerol (2-AG) | CB1 | Astrocytes | Inhibited CREB phosphorylation | researchgate.net |

| Arachidonyl-2'-chloroethylamide (ACEA) with Haloperidol | CB1 (in heteromer with D2L) | STHdh(Q7/Q7) cells | Increased Gαs-dependent CREB phosphorylation | nih.gov |

| General CB1 Activation | CB1 (via β-arrestin) | General | Activation of CREB | frontiersin.org |

Ceramide Accumulation

Ceramides are a family of lipid molecules that act as pro-apoptotic signaling messengers. A significant mechanism by which cannabinoid agonists induce apoptosis in cancer cells is through the accumulation of ceramide.

The activation of both CB1 and CB2 receptors can lead to an increase in cellular ceramide levels. nih.gov This accumulation can occur through two primary mechanisms: the hydrolysis of sphingomyelin (B164518) by sphingomyelinase, which is linked to CB1 activation, and the de novo synthesis of ceramide via the enzyme serine-palmitoyl transferase, which can be triggered by both CB1 and CB2 receptors. mdpi.com For example, treatment of mantle cell lymphoma cells with the synthetic agonist WIN 55,212-2 resulted in ceramide accumulation, which was a critical upstream event leading to p38 MAPK activation and subsequent apoptosis. nih.govrealmofcaring.org This effect was shown to be dependent on both CB1 and CB2 receptors. nih.gov Similarly, in glioma cells, THC-induced apoptosis is mediated by a CB1 receptor-dependent generation of ceramide. oatext.com

Table 3: Research Findings on this compound and Ceramide Accumulation

| Agonist/Compound | Receptor(s) Implicated | Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|---|---|

| WIN 55,212-2, R(+)-methanandamide | CB1 and CB2 | Mantle Cell Lymphoma | Accumulation of C14 and C16 ceramide | nih.govrealmofcaring.org |

| THC | CB1 | C6 Glioma Cells | Sustained generation of ceramide | oatext.com |

| General Cannabinoids | CB1 and CB2 | Various Tumor Cells | Increased ceramide via de novo synthesis | mdpi.com |

Nitric Oxide Production

Nitric oxide (NO) is a versatile signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The endocannabinoid system has been shown to be a key regulator of nitrergic signaling.

Cannabinoid agonists can stimulate the production of NO, primarily through the activation of CB1 receptors coupled to Gi/o proteins. nih.gov This stimulation leads to the activation of neuronal nitric oxide synthase (nNOS). nih.gov In rat isolated atria, the CB1-selective agonist ACEA was found to stimulate NOS activity and the accumulation of cyclic GMP (cGMP), a downstream effector of NO. conicet.gov.ar This pathway was linked to a cardiodepressive effect. conicet.gov.ar Conversely, in other settings, CB1 activation has been reported to inhibit NO production. oup.com For instance, in microglial cells, CB1 activation suppresses the inflammatory-induced production of NO. oup.com This highlights that the effect of cannabinoid agonists on NO production is highly dependent on the specific cellular and physiological environment.

Table 4: Research Findings on this compound and Nitric Oxide Production

| Agonist/Compound | Receptor(s) Implicated | Cell/Tissue Type | Observed Effect on NO Production | Reference |

|---|---|---|---|---|

| CP55940, WIN 55,212-2 | CB1 | N18TG2 Neuronal Cells | Stimulated NO production via nNOS activation | nih.gov |

| ACEA | CB1 | Rat Isolated Atria | Increased NOS activity and cGMP accumulation | conicet.gov.ar |

| ACEA, JWH133 | CB1 and CB2 | Murine Peritoneal Macrophages | Reduced LPS-stimulated nitrite (B80452) (NO metabolite) production | prixgalien.it |

| General CB1 Activation | CB1 | Microglial cells | Inhibition of NO production | oup.com |

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. Activation of the Nrf2 pathway is a key mechanism for cellular defense.

Cannabinoid receptor agonists, particularly those acting on the CB2 receptor, have been shown to activate the Nrf2 antioxidant pathway. nih.gov For example, the selective CB2 agonist AM1241 was found to attenuate oxidative stress in a model of myocardial ischemia-reperfusion injury by activating the Nrf2/HO-1 signaling pathway. karger.com In microglial cells, the synthetic CB2 agonist JWH133 promoted the nuclear translocation of Nrf2, likely through the activation of the PI3K/Akt pathway. nih.gov While the link is strongest with CB2 activation, some evidence suggests that CB1 activation may also play a role in Nrf2 signaling. nih.gov The activation of Nrf2 by cannabinoids boosts the cell's antioxidant capacity, which is a key component of their neuroprotective and anti-inflammatory effects. nih.gov

Table 5: Research Findings on this compound and Nrf2 Pathway Activation

| Agonist/Compound | Receptor(s) Implicated | Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|---|---|

| AM1241 | CB2 | Rat Myocardium (in vivo) | Activation of Nrf2/HO-1 signaling pathway | karger.com |

| JWH133 | CB2 | Primary Rat Microglia | Promoted nuclear translocation of Nrf2 via PI3K/Akt | nih.gov |

| JWH-015, JWH-133 | CB2 | Diabetic Mice (neuropathic pain model) | Amplified antiallodynic effects via Nrf2/HO-1 pathway | nih.gov |

| General Cannabinoid Activation | CB1 | General | Stimulation of Nrf2 pathway | nih.gov |

Preclinical Investigations of Cb1/2 Agonist 2 in Research Models

In Vitro Cellular and Organotypic Models

Synthetic cannabinoid agonists that target both CB1 and CB2 receptors have demonstrated significant effects on cell proliferation and apoptosis in various disease models, including cancer and endometriosis.

In cancer cell lines, selective CB1/2 agonists have been shown to suppress cell proliferation and induce apoptosis. nih.govresearchgate.net For instance, studies on human pancreatic (PANC1) and breast (MDA-MB-231) cancer cells revealed that these agonists inhibit cell viability and the ability of single cells to form colonies in a dose-dependent manner. nih.govresearchgate.net The mechanism underlying this effect involves the induction of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The mixed CB1/CB2 agonist WIN 55,212-2 has also been shown to inhibit tumor proliferation in various cancer cell lines, including prostate cancer, hepatocellular carcinoma, and melanoma. oncotarget.commdpi.com This compound has been observed to induce cell cycle arrest at the G1 phase in melanoma cells. oncotarget.com

Similarly, in the context of endometriosis, the CB1/CB2 agonist WIN 55,212-2 has been found to attenuate the proliferation of both endometriotic epithelial (12Z) and stromal (HESC) cells in a dose-dependent fashion. nih.govresearchgate.netresearchgate.net This anti-proliferative effect is linked to the induction of apoptosis, as evidenced by increased caspase 3/7 activity. nih.govresearchgate.netresearchgate.net The activation of CB1 and CB2 receptors by WIN 55,212-2 modulates downstream signaling pathways, including the MAPK/Akt and PI3K/Akt axes, which are crucial for cell growth and survival. nih.gov Studies have shown that this compound can reduce the volume of endometriotic lesions. nih.gov

Table 1: Effects of CB1/2 Agonist 2 on Cell Proliferation and Apoptosis

| Cell Line | Agonist | Effect on Proliferation | Effect on Apoptosis | Key Signaling Pathways |

|---|---|---|---|---|

| PANC1 (Pancreatic Cancer) | Selective CB1/2 Agonists | Inhibition nih.govresearchgate.net | Induction (via intrinsic pathway) nih.govresearchgate.net | Upregulation of Bax, Downregulation of Bcl-2 nih.govresearchgate.net |

| MDA-MB-231 (Breast Cancer) | Selective CB1/2 Agonists | Inhibition nih.govresearchgate.net | Induction (via intrinsic pathway) nih.govresearchgate.net | Upregulation of Bax, Downregulation of Bcl-2 nih.govresearchgate.net |

| 12Z (Endometriotic Epithelial) | WIN 55,212-2 | Attenuation nih.govresearchgate.netresearchgate.net | Induction (increased caspase 3/7 activity) nih.govresearchgate.netresearchgate.net | MAPK/Akt, PI3K/Akt nih.gov |

| HESC (Endometrial Stromal) | WIN 55,212-2 | Attenuation nih.govresearchgate.netresearchgate.net | Induction (increased caspase 3/7 activity) nih.govresearchgate.netresearchgate.net | MAPK/Akt, PI3K/Akt nih.gov |

| Melanoma Cells | WIN 55,212-2 | Inhibition oncotarget.com | Induction oncotarget.com | Inhibition of p-Akt oncotarget.com |

The process of angiogenesis, the formation of new blood vessels, is a critical component in both physiological and pathological conditions. Research indicates that CB1/2 agonists can modulate this process.

Studies utilizing human umbilical vein endothelial cells (HUVECs) have demonstrated that the mixed CB1/CB2 agonist WIN 55,212-2 can inhibit endothelial tube formation. frontiersin.orgresearchgate.net This effect was observed in a dose-dependent manner, with disruption of tube formation occurring at concentrations as low as 1 μM. frontiersin.org The inhibition of angiogenesis is a key anti-cancer mechanism of cannabinoids, which is thought to be mediated by the inhibition of the vascular endothelial growth factor (VEGF) pathway. researchgate.net In the context of endometriosis, treatment with WIN 55,212-2 has been associated with a reduction in angiogenesis within the endometriotic lesions. researchgate.net

Furthermore, investigations into the effects of CB1 and CB2 agonists on lipopolysaccharide (LPS)-activated neutrophils revealed that these agonists can inhibit the release of the pro-angiogenic factor VEGF-A. nih.gov This inhibition of VEGF-A release by CB agonists consequently modulated in vitro angiogenesis and endothelial permeability. nih.gov

However, the role of cannabinoids in angiogenesis can be complex. For instance, the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) have been shown to stimulate endothelial-like tube formation in HTR8/SVneo placental cells. nih.gov Specifically, AEA was found to increase the expression of VEGF-C and its receptor VEGFR3 via both CB1 and CB2 receptors. nih.gov

Table 2: Regulation of Angiogenesis by this compound

| Cell/Model System | Agonist | Effect on Angiogenesis | Key Findings |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | WIN 55,212-2 | Inhibition of tube formation frontiersin.orgresearchgate.net | Dose-dependent disruption of endothelial tube formation. frontiersin.org |

| LPS-activated Human Neutrophils | CB1 and CB2 Agonists | Inhibition of VEGF-A release nih.gov | Reduced in vitro angiogenesis and endothelial permeability. nih.gov |

| HTR8/SVneo Placental Cells | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Stimulation of tube formation nih.gov | AEA increased VEGF-C and VEGFR3 expression via CB1/CB2. nih.gov |

| bFGF-induced Angiogenesis | Anandamide (AEA) | Stimulation ashpublications.org | Genetic or pharmacologic inactivation of CB1 inhibited angiogenesis. ashpublications.org |

Activation of cannabinoid receptors, particularly CB2 receptors which are highly expressed in immune cells, plays a significant role in modulating the immune response, including the suppression of cytokine release. mdpi.comnews-medical.net

Studies have shown that cannabinoid agonists can inhibit the release of pro-inflammatory cytokines. nih.gov For example, the endocannabinoid anandamide (AEA) has been demonstrated to suppress the release of IL-2, TNF-α, and IFN-γ from activated primary human T-lymphocytes, primarily through the activation of CB2 receptors. plos.org Similarly, the CB2-selective agonist GW833972A has been found to reduce the production of Th1 cytokines. mdpi.com In a model of mycobacterial infection, pretreatment with CB2-selective agonists, including JWH-133 and GW-833972A, reduced the release of TNF-α and IL-6 from macrophages. oup.com

The mechanism often involves the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. nih.gov This immunomodulatory property suggests the therapeutic potential of cannabinoid agonists in inflammatory and autoimmune diseases. mdpi.com

Cannabinoid agonists have been shown to exert immunosuppressive effects by impacting T-cell proliferation and cytotoxic activity. researchgate.net Both CB1 and CB2 agonists can impair T-cell proliferation induced by anti-CD3 monoclonal antibodies. mdpi.com The CB1 agonist ACEA and the CB2 agonist GW833972A have been found to down-regulate the expression of activation markers on both CD4+ and CD8+ T cells. mdpi.com

Specifically, the CB2 agonist GW833972A has been shown to suppress the cytotoxic activities of CD8+ T cells without affecting the cytotoxic functions of CD4+ T cells or NK cells. mdpi.com This suppression of CD8+ T cell cytotoxicity is accompanied by a reduction in IFN-γ production and the degranulation process. mdpi.com In contrast, some studies suggest that in certain cancer models, a deficiency of CB2 in the tumor microenvironment can lead to increased tumoricidal activity of CD8+ T and NK cells. frontiersin.org

The endocannabinoid anandamide also suppresses the proliferation of activated human T-lymphocytes, an effect mainly mediated by CB2 receptors. plos.org This anti-proliferative action is not associated with the induction of apoptosis. plos.org

Microglia, the resident immune cells of the central nervous system, express both CB1 and CB2 receptors, and their activation and migration are modulated by cannabinoid agonists. shayahealth.comnih.govjneurosci.org

Synthetic cannabinoids, such as the mixed CB1/CB2 agonist WIN 55,212-2 and the CB2-selective agonist JWH-015, have been shown to promote the migration of primary microglia. shayahealth.com The endocannabinoid 2-arachidonoylglycerol (2-AG) also triggers microglial cell migration through the activation of CB2 and other cannabinoid-sensitive receptors, a process that involves the ERK1/2 signal transduction pathway. nih.govjneurosci.orgresearchgate.net Interestingly, CB2 receptors have been observed to be expressed at the leading edges of migrating microglial cells. nih.govjneurosci.orgresearchgate.net

In addition to migration, cannabinoid agonists can influence microglial activation. Cannabinoids have been shown to reduce microglial activation, which can be beneficial in neuroinflammatory conditions like Alzheimer's disease. shayahealth.com They can counteract the effects of inflammatory stimuli like ATP and LPS on microglial cells. shayahealth.com For instance, CB2 agonists can suppress the pro-inflammatory response of microglia to LPS by modulating MAPK signaling pathways. acs.org

Table 3: Immunomodulatory Effects of this compound

| Immune Cell Type | Agonist/Compound | Key Effect | Mechanism/Receptor Involved |

|---|---|---|---|

| Human T-Lymphocytes | Anandamide (AEA) | Suppression of IL-2, TNF-α, IFN-γ release plos.org | Primarily CB2 plos.org |

| Human T-Lymphocytes | GW833972A (CB2 Agonist) | Reduction of Th1 cytokine production mdpi.com | CB2 mdpi.com |

| Macrophages | JWH-133, GW-833972A (CB2 Agonists) | Reduced TNF-α and IL-6 release oup.com | CB2 oup.com |

| CD4+ and CD8+ T-cells | ACEA (CB1 Agonist), GW833972A (CB2 Agonist) | Impaired proliferation and reduced activation markers mdpi.com | CB1 and CB2 mdpi.com |

| CD8+ T-cells | GW833972A (CB2 Agonist) | Suppressed cytotoxic activity mdpi.com | CB2 mdpi.com |

| Primary Microglia | WIN 55,212-2, JWH-015 | Promotion of migration shayahealth.com | CB1 and/or CB2 shayahealth.com |

| Microglia | 2-Arachidonoylglycerol (2-AG) | Triggered migration nih.govjneurosci.orgresearchgate.net | CB2 and other cannabinoid-sensitive receptors nih.govjneurosci.orgresearchgate.net |

| Microglia | Cannabinoid Agonists | Reduced activation shayahealth.com | CB1 and CB2 shayahealth.com |

Impact on T-cell Proliferation and Cytotoxic Activity

Effects on Neuronal Activity and Synaptic Transmission

Synthetic cannabinoid receptor agonists that act on both CB1 and CB2 receptors, such as WIN 55,212-2, have been shown to modulate neuronal activity and synaptic transmission. In the dorsolateral striatum of rats, the application of CB1 agonists, including WIN 55,212-2, led to a significant, dose-dependent reduction in evoked excitatory postsynaptic currents (EPSCs). physiology.org This inhibition of EPSCs was associated with an increase in the paired-pulse response ratio and the coefficient of variation, suggesting a decrease in neurotransmitter release. physiology.org Further supporting a presynaptic mechanism of action, the CB1 agonist HU-210 reduced the frequency but not the amplitude of asynchronous quantal release events. physiology.org These findings indicate that activation of CB1 receptors can decrease glutamate (B1630785) release from afferent terminals in the striatum. physiology.org

In the amygdala, the mixed CB1/CB2 agonist WIN55212-2 has been found to mimic the effects of amphetamine in inducing long-term synaptic depression (LTD). jneurosci.org This form of synaptic plasticity is associated with an increased ratio of paired-pulse facilitation and a decreased frequency of miniature EPSCs, without affecting their amplitude, pointing to a presynaptic locus of action. jneurosci.org

Studies on hippocampal slice preparations have revealed that WIN55212-2 can potentiate GABA release in the rat dentate gyrus, leading to measurable inhibitory post-synaptic currents (IPSCs). frontiersin.org Interestingly, these effects were resistant to both CB1- and CB2-selective antagonists, suggesting the involvement of a different target. frontiersin.org Furthermore, in both two-dimensional and three-dimensional cell cultures, the CB receptor agonist Win 55,212-2 has been observed to decrease neuronal calcium signaling, acting as a negative modulator of neuronal activity. mdpi.com

While the role of CB1 receptors in modulating synaptic transmission is well-documented, the involvement of CB2 receptors is an emerging area of research. nih.govnih.gov Recent studies have shown that neuronal CB2 receptors can independently modulate inhibitory plasticity in the hippocampus. nih.gov

In Vivo Animal Models for Mechanistic Efficacy

The endocannabinoid system, particularly the CB2 receptor, is a key target in models of neuroinflammation and neuroprotection. CB2 receptors are primarily expressed on immune cells and their expression is upregulated in response to inflammation. nih.govfrontiersin.org

In models of proliferative vitreoretinopathy (PVR), a condition characterized by inflammation and cell proliferation, activation of CB2 receptors has shown therapeutic potential. google.comresearchgate.net In a mouse model of PVR induced by dispase, the selective CB2 agonist HU308 reduced histopathological scores, the number of microglia, and leukocyte adhesion. researchgate.net Conversely, genetic knockout of CB2 receptors or administration of a CB2 antagonist exacerbated the disease pathology. researchgate.net

In the context of stroke, both CB1 and CB2 receptors have been implicated in neuroprotective mechanisms. nih.govmdpi.com Activation of CB2 receptors has been shown to reduce inflammation, inhibit neuronal apoptosis, and decrease glutamate-mediated excitotoxicity. mdpi.comoup.comfrontiersin.org Mixed CB1/CB2 agonists like WIN55212-2 have been reported to reduce cerebral infarction volume in animal models of ischemia. mdpi.com The neuroprotective effects of cannabinoids in stroke models are thought to be mediated by reducing excitotoxicity and neuroinflammation. mdpi.comfrontiersin.orgmdpi.com

In models of Huntington's disease, CB2 receptor expression is increased in striatal microglia. cambridge.org Genetic deletion of CB2 receptors in a mouse model of Huntington's disease worsened the disease phenotype, while administration of a selective CB2 agonist reduced neuroinflammation and neuronal loss. cambridge.org Similarly, in models of Parkinson's disease, CB2 receptor agonists have demonstrated neuroprotective effects by attenuating oxidative stress and neuroinflammation. scielo.br

Mixed CB1/CB2 receptor agonists have consistently demonstrated efficacy in various animal models of neuropathic pain. flowermed.com.br Systemic administration of these agonists produces antinociceptive effects in models such as sciatic nerve ligation and chemotherapy-induced neuropathic pain.

Sciatic Nerve Ligation: In models of neuropathic pain induced by partial sciatic nerve ligation, both CB1 and CB2 receptors are implicated in the analgesic effects of cannabinoids. amegroups.orgnih.govresearchgate.net The mixed CB1/CB2 agonist WIN 55,212 has been shown to reduce pain behaviors in chronic constriction injury (CCI) and spinal nerve ligation (SNL) models. amegroups.org The upregulation of both CB1 and CB2 receptors in nervous structures involved in pain processing following nerve damage may explain the beneficial effects of cannabinoid agonists.

Chemotherapy-Induced Neuropathic Pain: Cannabinoids are effective against neuropathic pain induced by chemotherapeutic agents like paclitaxel, vincristine, and cisplatin. nih.gov Mixed CB1/CB2 agonists, such as WIN55,212-2 and CP55,940, have been shown to alleviate mechanical allodynia, cold allodynia, and heat hyperalgesia in animal models of cisplatin-induced neuropathy. nih.gov In a rat model of paclitaxel-induced neuropathic pain, WIN 55,212-2 was found to reduce neuropathic nociception. biorxiv.org Similarly, in a rat model of vincristine-induced neuropathy, the mixed CB1/CB2 agonist WIN55,212-2 suppressed mechanical allodynia through the activation of both CB1 and CB2 receptors. nih.gov

Both CB1 and CB2 receptors are involved in the modulation of inflammatory pain. nih.govnih.gov Systemic or local administration of mixed CB1/CB2 agonists has been shown to reduce nociceptive behavior and swelling in models of inflammatory pain.

Complete Freund's Adjuvant (CFA) Model: In the CFA model of inflammatory pain, the CB2 receptor gene is significantly upregulated in the dorsal root ganglia and paws. The mixed CB1/CB2 agonist HU210 has been shown to have anti-hypersensitivity and anti-inflammatory activity in this model. nih.gov The effects of HU210 were reversed by both CB1 and CB2 receptor antagonists, indicating the involvement of both receptor types. nih.gov Another study using the CFA model found that the analgesic effects of acetaminophen (B1664979) were dependent on the activation of CB1 receptors. Some studies have shown that the antiallodynic effects of the CB2 agonist GW405833 in the CFA model are actually mediated by CB1 receptors.

Cannabinoid agonists have shown promise in alleviating pain in animal models of cancer. nih.gov Systemic administration of non-selective, CB1 selective, or CB2 selective agonists has been found to significantly attenuate mechanical allodynia in mouse models of tumor pain.

In a murine model of tumor pain, the mixed CB1/CB2 agonist WIN 55, 212-2 was found to attenuate tumor-evoked hyperalgesia through the activation of both peripheral CB1 and CB2 receptors. Furthermore, a study investigating the co-administration of a CB1 agonist (ACPA) and a CB2 agonist (AM1241) in a tumor pain model found that the two agonists interacted synergistically to reduce mechanical hyperalgesia. This suggests that mixed cannabinoid receptor agonists may have a therapeutic advantage over selective agonists in the treatment of cancer pain.

3 Models of Seizure Activity and Anticonvulsant Effects (e.g., electroshock-induced seizures)

The anticonvulsant properties of non-selective CB1/CB2 receptor agonists have been evaluated in various preclinical models of epilepsy. jpccr.eu One of the primary methods for assessing anticonvulsant effects is the maximal electroshock-induced seizure threshold (MEST) test in mice, which determines an agent's ability to affect the threshold for maximal electroconvulsions. jpccr.eu

In studies using the MEST model, the synthetic cannabinoid CB1 and CB2 receptor agonist, WIN 55,212-2, was shown to dose-dependently increase the threshold for seizures. jpccr.eujpccr.eu This suggests a clear anticonvulsant action in this particular seizure model. jpccr.eu Intraperitoneal administration of WIN 55,212-2 produced a dose-dependent antiepileptic effect, measured by the percentage of protection against tonic hindlimb extension, the endpoint for this test. nih.gov While some studies have yielded controversial results regarding the anticonvulsant effects of certain cannabinoids, mixed CB1/CB2 agonists like WIN 55,212-2 have demonstrated potent anticonvulsant effects mediated through CB1 receptor activation in various animal seizure models. researchgate.net

Beyond the electroshock model, WIN 55,212-2 has shown efficacy in other experimental seizure paradigms. It has demonstrated anticonvulsant effects in the rat pilocarpine-induced seizure model and has suppressed convulsions induced by bicuculline (B1666979) in in vitro brainstem-spinal cord preparations. jpccr.eu Furthermore, it attenuated low-magnesium-induced burst-firing in hippocampal cell cultures, indicating a direct effect on neuronal hyperexcitability. jpccr.eu

| Model | CB1/2 Agonist | Observed Effect | Reference |

|---|---|---|---|

| Maximal Electroshock-Induced Seizure Threshold (MEST) in mice | WIN 55,212-2 | Dose-dependently increased the threshold for MEST-induced seizures. | jpccr.eujpccr.eu |

| Electroshock-induced seizure in mice | WIN 55,212-2 | Dose-dependently produced an antiepileptic effect. | nih.gov |

| Pilocarpine-induced seizure model in rats | WIN 55,212-2 | Exerted anticonvulsant effects. | jpccr.eu |

| Bicuculline-induced convulsions (in vitro) | WIN 55,212-2 | Suppressed convulsions. | jpccr.eu |

| Low-magnesium-induced burst-firing (in vitro) | WIN 55,212-2 | Attenuated burst-firing in hippocampal cell cultures. | jpccr.eu |

4 Organ-Specific Mechanistic Investigations

The endocannabinoid system is implicated in the regulation of bladder function, with CB1 and CB2 receptors found in the urothelium, detrusor muscle, and associated nerves. researchgate.netagriculturejournals.cz Preclinical studies suggest that CB1/CB2 agonists can modulate the micturition process, primarily by acting as prejunctional modulators of neurotransmission. nih.gov

In a rat model of detrusor overactivity (DO) associated with bladder outlet obstruction (BOO), the administration of CB1 and CB2 receptor agonists significantly improved cystometric parameters. nih.gov Specifically, the non-selective agonist WIN 55,212-2 was used to probe the role of these receptors. nih.gov The study found that in this BOO-associated DO model, CB1 receptor expression was significantly increased in the urothelium and detrusor muscle, while CB2 expression remained unchanged. nih.gov The functional results indicated that both CB1 and CB2 receptor agonists had an inhibitory effect on DO. nih.gov This suggests that cannabinoid receptors, particularly CB1, play a significant role in the pathophysiology of this bladder disorder. nih.gov

Other research supports the role of cannabinoid receptors in maintaining detrusor relaxation during the storage phase of micturition. researchgate.net Activation of CB1/CB2 receptors has been shown to attenuate electrically evoked contractions of detrusor strips from humans. researchgate.net In rat models, the mixed CB1/CB2 agonist ajulemic acid inhibited the release of calcitonin gene-related peptide (CGRP) from sensory nerve terminals in the bladder, an effect that was demonstrated to be mediated through both CB1 and CB2 receptors. nih.govmdpi.com

| Model | CB1/2 Agonist | Key Finding | Reference |

|---|---|---|---|

| Detrusor Overactivity (DO) with Bladder Outlet Obstruction (BOO) in rats | WIN 55,212-2 (CB1/CB2 agonist) | Significantly improved cystometric parameters and inhibited DO. | nih.gov |

| Isolated rat bladder | Ajulemic acid (CB1/CB2 agonist) | Inhibited the evoked release of CGRP from afferent nerve terminals. | nih.gov |

| Mouse bladder | CB1 and CB2 agonists | Inhibited nerve-mediated contractions. | nih.gov |

The endocannabinoid system is considered a potential therapeutic target for endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. endometriozisdernegi.org Both CB1 and CB2 receptors are expressed in epithelial and stromal cell lines derived from deep infiltrating endometriotic nodules. endometriozisdernegi.orgoup.com

In vivo studies using a mouse model of endometriosis have demonstrated the therapeutic potential of mixed CB1/CB2 agonists. frontiersin.org When mice with surgically induced endometriosis were treated with the synthetic agonist WIN 55,212-2, there was a significant reduction in the size of endometriotic-like lesions. frontiersin.org Mechanistically, WIN 55,212-2 was found to inhibit proliferation and angiogenesis within the lesions while promoting apoptosis. frontiersin.org Immunohistochemical analysis of these lesions revealed reduced staining for Ki-67 (a proliferation marker) and CD31 (a vasculature marker), alongside increased staining for Caspase-3 (an apoptosis marker). frontiersin.org

In vitro studies corroborate these findings. Treatment of stromal endometriotic cells with WIN 55,212-2 decreased cell proliferation. endometriozisdernegi.org In endometriotic epithelial cells and endometrial stromal cells, WIN 55,212-2 attenuated proliferation in a dose-dependent manner by triggering apoptosis. researchgate.net Furthermore, in a rat model, WIN 55,212-2 was shown to decrease endometriosis-associated hyperalgesia, an effect mediated by the CB1 receptor. oup.comresearchgate.net

| Model System | CB1/2 Agonist | Observed Effect | Reference |

|---|---|---|---|

| Murine model of endometriosis | WIN 55,212-2 | Reduced lesion size, inhibited proliferation and angiogenesis, promoted apoptosis. | frontiersin.org |

| Human deep infiltrating endometriotic nodules implanted in nude mice | WIN 55,212-2 | Abrogated the growth of endometriotic tissue. | endometriozisdernegi.org |

| Endometriotic epithelial and stromal cells (in vitro) | WIN 55,212-2 | Attenuated proliferation in a dose-dependent manner and triggered apoptosis. | researchgate.net |

| Rat model of endometriosis | WIN 55,212-2 | Decreased endometriosis-associated hyperalgesia. | oup.comresearchgate.net |

CB1 and CB2 receptors play distinct and often opposing roles in the context of ischemia-reperfusion (I/R) injury. mdpi.comuthsc.edu Generally, CB1 receptor activation is associated with deleterious effects, while CB2 receptor activation is protective. uthsc.eduuthsc.edu

In models of cardiac I/R injury, the dual CB1/CB2 agonist WIN 55,212-2 has been shown to be cardioprotective. mdpi.commdpi.com Treatment with WIN 55,212-2 before the induction of cardiac I/R significantly reduced the infarct size. mdpi.com Notably, this protective effect was abolished by a selective CB2 antagonist but not by a selective CB1 antagonist, strongly suggesting that the cardioprotection afforded by this mixed agonist is mediated predominantly through the CB2 receptor. mdpi.com Further studies in an experimental model of type 2 diabetes showed that the cardioprotective impact of WIN 55,212-2 against I/R injury may involve the activation of CB2 receptors and the modulation of iNOS/eNOS cardiac equilibrium. mdpi.com

In the context of renal I/R injury, a major cause of acute kidney injury (AKI), CB2 receptor activation has also demonstrated protective effects. uthsc.edunih.gov While studies have focused more on selective CB2 agonists, the general principle is that CB2 activation protects renal tubular epithelial cells from damage following I/R by reducing proapoptotic signaling and improving renal perfusion. nih.govnih.gov The activation of CB2 receptors has an immunomodulatory function that can limit the endothelial inflammatory response and inflammatory cell adhesion and activation during reperfusion injury. urotoday.com

| Model | CB1/2 Agonist | Key Finding | Reference |

|---|---|---|---|

| Cardiac Ischemia/Reperfusion (I/R) Injury | WIN 55,212-2 | Significantly reduced infarct size; effect mediated by CB2 receptor. | mdpi.com |

| Cardiac I/R Injury in Type 2 Diabetes model | WIN 55,212-2 | Exerted a cardioprotective impact. | mdpi.com |

| Renal Ischemia/Reperfusion Injury | CB2 Agonists | Reduces tubular damage and proapoptotic signaling. | nih.govnih.gov |

CB1 and CB2 receptors are overexpressed in various types of tumor cells, and their activation by agonists can inhibit cancer progression through multiple mechanisms. nih.govoncotarget.com The mixed CB1/CB2 agonist WIN 55,212-2 has demonstrated antineoplastic actions in several xenograft models of cancer. tandfonline.com

In murine models of non-small cell lung cancer (NSCLC), WIN 55,212-2 significantly inhibited tumor growth and dissemination. nih.gov These effects, which included inhibition of proliferation, migration, and invasion of NSCLC cell lines, were reversed by CB1/CB2 antagonists, indicating a direct role for cannabinoid receptors. nih.gov Similarly, in a xenograft model of gastric cancer, WIN 55,212-2 exerted antineoplastic actions. tandfonline.com

Studies on melanoma showed that WIN 55,212-2 decreased the progression and metastasis of melanoma cells in mice. frontiersin.org In pancreatic cancer, administration of WIN 55,212-2 reduced the growth and spreading of tumor cells in an orthotopic mouse model. nih.gov Furthermore, in prostate cancer cells, which show higher levels of CB1 and CB2 receptors than normal cells, treatment with WIN 55,212-2 inhibited cell growth in a dose- and time-dependent manner by inducing apoptosis. nih.gov

| Cancer Type (Model) | CB1/2 Agonist | Observed Effect | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (Murine model) | WIN 55,212-2 | Inhibited tumor growth and dissemination (65-80% reduction in lung metastasis). | nih.govmdpi.com |

| Melanoma (B16F10 xenograft) | WIN 55,212-2 | Decreased tumor progression and metastasis. | frontiersin.org |

| Pancreatic Cancer (Orthotopic mouse model) | WIN 55,212-2 | Reduced growth and spreading of tumor cells. | nih.gov |

| Prostate Cancer (LNCaP cells) | WIN 55,212-2 | Inhibited cell growth and induced apoptosis. | nih.gov |

| Gastric Cancer (Xenograft model) | WIN 55,212-2 | Exerted antineoplastic actions. | tandfonline.com |

Comparative Pharmacology of Cb1/2 Agonist 2 with Other Cannabinoid Ligands

Comparison of Binding Affinities and Intrinsic Activities with Endocannabinoids (e.g., anandamide (B1667382), 2-AG)

The endocannabinoid system's primary endogenous ligands, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), exhibit distinct binding and activity profiles at the CB1 and CB2 receptors compared to the synthetic CB1/2 agonist 2.

This compound is a potent, non-selective agonist, demonstrating high affinity for both CB1 and CB2 receptors. In contrast, the endocannabinoids show a degree of preference. Anandamide, for instance, typically binds with a higher affinity to the CB1 receptor than the CB2 receptor. frontiersin.org 2-AG also shows a preference for the CB1 receptor, though it is generally considered the primary endogenous ligand for both receptors due to its higher concentration and efficacy in certain signaling pathways in the brain. frontiersin.orgnih.gov

Functionally, this compound acts as a full agonist at both receptors, capable of eliciting a maximal response. Anandamide, however, often behaves as a partial agonist at CB1 receptors and has been reported to be almost functionally inactive at CB2 receptors under some assay conditions. core.ac.uk The intrinsic activity of these ligands can vary depending on the specific signaling pathway being measured, a phenomenon known as functional selectivity or biased agonism.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Preference | Intrinsic Activity |

| This compound (WIN55,212-2) | High Affinity | High Affinity | Non-selective | Full Agonist |

| Anandamide (AEA) | ~89 | ~321 | CB1 | Partial Agonist (CB1) |

| 2-Arachidonoylglycerol (2-AG) | ~472 | ~1400 | CB1 | Full Agonist |

Note: Ki values can vary between studies and assay conditions. The values presented are representative.

Comparative Receptor Selectivity and Functional Activity with Selective CB1 Agonists (e.g., ACEA)

When compared to a selective CB1 agonist like arachidonyl-2'-chloroethylamide (ACEA), the non-selective nature of this compound becomes evident. ACEA was developed to have a high affinity and selectivity for the CB1 receptor, with significantly lower affinity for the CB2 receptor. nih.gov This selectivity makes ACEA a valuable tool for isolating and studying CB1-mediated effects.

Functionally, both this compound and ACEA are potent agonists at the CB1 receptor. However, the downstream effects of this compound are a composite of both CB1 and CB2 receptor activation, whereas ACEA's effects are predominantly, if not exclusively, due to CB1 activation. researchgate.net For example, in studies on mast cells, both the non-selective agonist and ACEA could stimulate ERK phosphorylation, but only the non-selective agonist, which also targets CB2, could induce AKT phosphorylation, highlighting the differential signaling pathways engaged by mixed versus selective agonists. aai.org

| Compound | CB1 Selectivity | CB2 Activity | Primary Functional Role |

| This compound (WIN55,212-2) | Non-selective | Agonist | Mixed CB1/CB2 activation |

| ACEA | >1000-fold over CB2 nih.gov | Negligible | Selective CB1 activation |

Comparative Receptor Selectivity and Functional Activity with Selective CB2 Agonists (e.g., HU-308, JWH-133, AM1241)

In contrast to selective CB2 agonists, this compound demonstrates significant activity at the CB1 receptor, which is largely absent in compounds like HU-308, JWH-133, and AM1241. These selective agonists were designed to target the CB2 receptor, which is primarily expressed in the periphery and on immune cells, thereby avoiding the psychoactive effects associated with CB1 receptor activation in the central nervous system. clinexprheumatol.orgfrontiersin.org

HU-308, for instance, is a potent CB2 agonist with a Ki of approximately 22.7 nM for the CB2 receptor and negligible affinity for the CB1 receptor (Ki > 10,000 nM). nih.gov Similarly, JWH-133 exhibits over 200-fold selectivity for the CB2 receptor over the CB1 receptor. clinexprheumatol.orgnih.gov AM1241 also shows high selectivity for the CB2 receptor. apexbt.com

The functional consequences of this selectivity are profound. While this compound can produce a range of effects mediated by both central and peripheral cannabinoid receptors, the effects of HU-308, JWH-133, and AM1241 are largely restricted to CB2-mediated pathways, such as immune modulation and peripheral analgesia. frontiersin.orgwhiterose.ac.uk It is worth noting that the functional activity of some selective agonists, like AM1241, can be complex, exhibiting protean agonism where it may act as an agonist or antagonist depending on the level of constitutive receptor activity in the assay system. nih.govresearchgate.net

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) | CB2 Selectivity | Primary Functional Role |

| This compound (WIN55,212-2) | High | High | Non-selective | Mixed CB1/CB2 activation |

| HU-308 | >10,000 nM nih.gov | ~22.7 nM nih.gov | High | Selective CB2 activation |

| JWH-133 | ~677 nM nih.gov | ~3.4 nM nih.gov | ~200-fold nih.gov | Selective CB2 activation |

| AM1241 | Weaker affinity apexbt.com | ~7 nM apexbt.com | >80-fold apexbt.com | Selective CB2 activation (protean) |

Synergistic and Antagonistic Interactions with Other Cannabinoid Ligands in Research Models

The mixed activity of this compound allows for complex interactions when co-administered with other cannabinoid ligands. In research models, combining this non-selective agonist with selective antagonists has been a key strategy to dissect its mechanism of action.

Differentiating CB1- vs. CB2-Mediated Effects using Antagonists and Genetic Knockout Models

Pharmacological antagonists and genetic knockout models have been indispensable in distinguishing the specific contributions of CB1 and CB2 receptors to the effects of this compound.

Pharmacological Antagonism: Studies frequently employ selective antagonists to block the action of this compound at one receptor, thereby isolating the effects of the other. For example, in a model of visceral pain, the analgesic effects of this compound were blocked by the selective CB1 antagonist SR141716, but not by the selective CB2 antagonist SR144528, indicating a CB1-mediated analgesic mechanism in that context. jneurosci.org Similarly, in a model of neuropathic pain, the anti-allodynic effects of this compound were reversed by both CB1 and CB2 antagonists, demonstrating that both receptors are involved. researchgate.netnih.gov

Genetic Knockout Models: The use of mice lacking either the CB1 or CB2 receptor (knockout mice) provides definitive evidence for receptor involvement. For instance, the analgesic effects of this compound observed in wild-type mice were absent in CB1-knockout mice, confirming that these effects are mediated by the CB1 receptor. jneurosci.org Similarly, the ability of this compound to reduce GABAergic transmission in certain brain regions was present in wild-type mice but absent in CB1 knockout mice. jneurosci.org In studies of motor effects, catalepsy induced by this compound was seen in wild-type mice but not in CB1 knockout mice, demonstrating a clear CB1-mediated central effect. pnas.org These genetic tools, in conjunction with pharmacological approaches, are crucial for accurately attributing the diverse physiological effects of mixed-profile agonists like this compound to the correct receptor subtype.

Advanced Methodological Approaches in Cb1/2 Agonist 2 Research

Radioligand Binding and Autoradiography Techniques

Radioligand binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled compound (the radioligand) is incubated with a tissue preparation containing the receptor of interest, such as brain homogenates or membranes from cells overexpressing the receptor. giffordbioscience.com An unlabeled test compound, such as CB1/2 agonist 2, is then added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the receptor.

For this compound (compound 23), competitive radioligand binding assays were performed using membranes from cells expressing either the human CB1 receptor (hCB1-R) or the human CB2 receptor (hCB2-R). These experiments revealed that the compound is a potent non-selective cannabinoid ligand, binding with high affinity to both receptor subtypes. medchemexpress.com

| Receptor | Binding Affinity (Ki) |

|---|---|

| Human CB1 Receptor (hCB1-R) | 3.5 nM |

| Human CB2 Receptor (hCB2-R) | 1.2 nM |

Table 1: Binding affinities of this compound for human cannabinoid receptors. Data sourced from reference medchemexpress.com.

Autoradiography is a related technique that provides a visual map of receptor distribution within tissue slices. biorxiv.org Fresh frozen brain sections, for example, are incubated with a radioligand like [³H]CP55,940. biorxiv.orgkuleuven.be The binding of the radioligand can be displaced by adding an unlabeled compound, allowing for the visualization of binding sites in specific anatomical regions. biorxiv.org This method can demonstrate the ability of a test compound to bind to CB1 receptors in their native environment. biorxiv.org While specific autoradiography data for this compound is not detailed, this technique is crucial for confirming that in vitro binding affinity translates to engagement with receptors in complex tissue. biorxiv.orgkuleuven.be

G-Protein Activity Assays (e.g., [35S]GTPγS binding)

Upon agonist binding, G-protein coupled receptors (GPCRs) like CB1 and CB2 facilitate the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, leading to G-protein activation. mdpi.com The [³⁵S]GTPγS binding assay is a widely used functional assay that directly measures this primary step in signal transduction. mdpi.comnih.gov It utilizes [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the Gα subunit upon receptor activation. mdpi.com The amount of radioactivity incorporated into the cell membranes is proportional to the level of G-protein activation, allowing for the quantification of a ligand's potency (EC50) and efficacy (Emax) as an agonist, inverse agonist, or antagonist. medchemexpress.commdpi.com

This compound (compound 23) was characterized using [³⁵S]GTPγS binding assays in Chinese Hamster Ovary (CHO) cell membranes expressing either the human CB1 or CB2 receptor. The results demonstrated that the compound behaves as a full agonist at the CB1 receptor and as a competitive inverse agonist at the CB2 receptor. medchemexpress.com

At the hCB1 receptor , this compound stimulated [³⁵S]GTPγS binding with high potency. medchemexpress.com

At the hCB2 receptor , this compound produced a slight but significant inhibition of basal [³⁵S]GTPγS binding, which is characteristic of an inverse agonist. medchemexpress.com

| Receptor | Assay | Parameter | Value |

|---|---|---|---|

| Human CB1 Receptor (in hCB1-CHO membranes) | [³⁵S]GTPγS Stimulation | EC50 | 6.21 nM |

| Activity | Full Agonist | ||

| Human CB2 Receptor (in hCB2-CHO membranes) | [³⁵S]GTPγS Inhibition | EC50 | 397.90 nM |

| Emax | -17.81% | ||

| Activity | Inverse Agonist |

Table 2: Functional activity of this compound in [³⁵S]GTPγS binding assays. Data sourced from reference medchemexpress.com.

cAMP Accumulation Assays

Both CB1 and CB2 receptors canonically couple to pertussis toxin-sensitive Gi/o proteins, which inhibit the enzyme adenylyl cyclase. nih.gov This inhibition leads to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov cAMP accumulation assays are therefore a crucial method for assessing the functional activity of cannabinoid receptor ligands. nih.govrsc.org In a typical assay, cells expressing the receptor of interest are stimulated with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels. mdpi.complos.org The addition of a CB1 or CB2 agonist will inhibit this forskolin-stimulated cAMP production, and the magnitude of this inhibition reflects the agonist's efficacy and potency. nih.govplos.org This method is widely used to characterize the functional profiles of cannabinoid compounds. nih.govrsc.org

Multiplex Kinase Assays for Signaling Pathway Analysis

Beyond G-protein coupling, cannabinoid receptor activation influences numerous intracellular signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov CB1 and CB2 receptor stimulation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), as well as other kinases like p38 and JNK. nih.govmdpi.com

Multiplex kinase assays offer a powerful, high-throughput method to simultaneously assess the phosphorylation status of multiple kinases within a single sample. nih.govnih.gov Using technologies like the Luminex multiplexed immunoassay system, researchers can gain a broad overview of the signaling pathways modulated by a ligand. nih.gov For instance, studies on the agonist WIN 55212-2 in endometriotic cell lines demonstrated that it significantly reduced the phosphorylation of MAPK family proteins, including ERK1/2, p38, JNK, and ATF2. nih.gov Such assays are critical for dissecting the complex and sometimes biased signaling profiles of new compounds, providing a comprehensive signature of their cellular effects. nih.govresearchgate.net

Reporter Gene Assays for Specific Signaling Components

Reporter gene assays provide a sensitive and highly specific method for measuring the activity of a particular signaling pathway. indigobiosciences.com These assays utilize genetically modified cells where a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a specific transcription factor. mdpi.comindigobiosciences.com

For cannabinoid receptor research, several reporter systems are employed:

cAMP Response Element (CRE): To measure changes in cAMP levels, a reporter gene can be linked to a CRE. Agonist-induced inhibition of adenylyl cyclase leads to reduced activation of the CRE and a corresponding decrease in reporter gene expression. plos.org

NFAT Response Element: Some CB1 signaling pathways can lead to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). indigobiosciences.com Reporter cells have been engineered to provide constitutive expression of the human CB1 receptor and contain a luciferase reporter gene linked to NFAT response elements, allowing for the quantification of agonist or antagonist activity. indigobiosciences.com

β-arrestin Recruitment: To specifically measure β-arrestin engagement, enzyme fragment complementation assays like NanoBiT™ or PathHunter® are used. mdpi.compromegaconnections.com In these systems, the receptor is tagged with one fragment of a reporter enzyme (e.g., luciferase or β-galactosidase) and β-arrestin is tagged with the complementary fragment. mdpi.com Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, reconstituting a functional enzyme and generating a measurable signal. mdpi.compromegaconnections.com

Receptor Internalization and Trafficking Studies

Following prolonged agonist stimulation, most GPCRs, including CB1 and CB2, undergo desensitization and internalization. frontiersin.orgresearchgate.net This process, often mediated by β-arrestins and clathrin, involves the removal of receptors from the cell surface into intracellular compartments like endosomes. frontiersin.orgresearchgate.netmolbiolcell.org From there, receptors can be either recycled back to the plasma membrane or targeted for degradation. researchgate.netmolbiolcell.org

Studying receptor internalization and trafficking is crucial for understanding the long-term cellular response to a ligand. Methodologies include:

Immunocytochemistry and Confocal Microscopy: By using epitope-tagged receptors (e.g., HA-tagged) and fluorescently-labeled antibodies, the location of receptors can be visualized. A decrease in cell surface fluorescence after agonist treatment indicates internalization. biorxiv.org

Live-Cell Imaging: Techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) allow for the visualization of dynamic processes at the plasma membrane in real-time, including β-arrestin recruitment and the endocytosis of individual receptors. molbiolcell.org

RNA Interference (siRNA): To determine the role of specific proteins in the trafficking process, siRNA can be used to knock down the expression of key molecules like β-arrestin or clathrin. A significant inhibition of agonist-induced internalization following knockdown confirms the involvement of that protein. researchgate.net

Studies with agonists like WIN55,212-2 and 2-AG have shown that they induce rapid, dose-dependent internalization of both CB1 and CB2 receptors. frontiersin.orgresearchgate.netmolbiolcell.org The rate and pathway of internalization and subsequent trafficking can be agonist-dependent, contributing to the unique pharmacological profile of each compound. nih.govfrontiersin.org

Site-Directed Mutagenesis for Orthosteric and Allosteric Site Investigations

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for ligand binding and receptor activation. nih.govacs.org By systematically mutating individual residues within the receptor's binding pocket and then re-evaluating ligand affinity and function, researchers can map the precise molecular interactions that govern a drug's activity. nih.govacs.org

This approach is invaluable for investigating both the orthosteric site (where endogenous ligands bind) and potential allosteric sites (topographically distinct sites where modulators can bind). nih.govescholarship.org

Orthosteric Site Investigations: Studies have mutated conserved residues within the orthosteric pocket of CB1 and CB2 and tested the impact on the activity of non-selective agonists. nih.govresearchgate.net For example, mutating the tyrosine at position 5.39 was found to impair CB1 but not CB2 function, highlighting subtle differences between the two receptors that can be exploited for drug design. nih.gov

Allosteric Site Investigations: Computational modeling can predict putative allosteric binding sites. acs.orgacs.org Site-directed mutagenesis is then used to validate these predictions. By mutating the proposed interacting residues and observing a loss or change in the effect of an allosteric modulator, the location of the binding site can be confirmed. acs.org This has been used to identify allosteric sites for molecules like cannabidiol (B1668261) (CBD) on both CB1 and CB2 receptors. acs.orgacs.org

Genetic Models (e.g., CB1 and CB2 knockout mice) in Mechanistic Studies

Studies on mixed CB1/CB2 agonists, such as CP55,940, provide a clear framework for this approach. Research has shown that such agonists can produce functionally separable effects mediated by each receptor subtype. nih.govnih.gov For instance, in a mouse model of neuropathic pain, low doses of the mixed agonist CP55,940 suppressed allodynia (pain from a normally non-painful stimulus) in WT and CB2KO mice, but not in CB1KO mice. nih.govamegroups.org This indicates that the analgesic effects at lower concentrations are mediated primarily through CB1 receptor activation. nih.gov